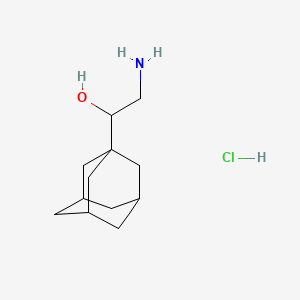
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (4-BPCA) is an organic compound with the chemical formula C9H6BrClN2O2. It is a white solid that is soluble in water, methanol, and ethanol. 4-BPCA is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a model compound for studying the mechanism of action for a variety of biochemical and physiological processes.
作用機序
The mechanism of action of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs, hormones, and other molecules. It is also believed to interact with certain receptors, such as the estrogen receptor, to modulate the activity of certain hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid are not fully understood. However, in vitro studies have shown that it can inhibit the activity of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs, hormones, and other molecules. It has also been shown to interact with certain receptors, such as the estrogen receptor, to modulate the activity of certain hormones.
実験室実験の利点と制限
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and widely available reagent, and it is soluble in a variety of solvents, including water, methanol, and ethanol. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is also toxic and should be handled with caution.
将来の方向性
There are a number of potential future directions for research on 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. These include further studies on the mechanism of action, the development of new synthesis methods, and the exploration of new applications, such as in drug design and development. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, as well as its potential toxicity and other safety concerns.
合成法
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid can be synthesized by a variety of methods, including the reaction of 4-bromobenzaldehyde with 4-chlorophenylhydrazine in the presence of a catalyst, such as pyridine or acetic acid. The reaction proceeds in two steps: first, the aldehyde and hydrazine react to form a hydrazone; then, the hydrazone reacts with bromine to form 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures between 0-30°C.
科学的研究の応用
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is used in a variety of scientific research applications. It is a useful reagent in organic synthesis and can be used to synthesize a variety of compounds, including drugs, pesticides, and dyes. It is also used as a model compound for studying the mechanism of action for a variety of biochemical and physiological processes, such as the metabolism of drugs, the action of hormones, and the regulation of gene expression.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves the reaction of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole with ethyl chloroformate followed by hydrolysis to yield the desired product.", "Starting Materials": [ "4-bromo-1-(4-chlorophenyl)-1H-pyrazole", "ethyl chloroformate", "sodium hydroxide", "water", "dichloromethane" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1-(4-chlorophenyl)-1H-pyrazole in dichloromethane.", "Step 2: Add ethyl chloroformate to the reaction mixture and stir for 1 hour at room temperature.", "Step 3: Add a solution of sodium hydroxide in water to the reaction mixture and stir for 1 hour at room temperature.", "Step 4: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by recrystallization from ethanol." ] } | |
CAS番号 |
1155927-76-6 |
製品名 |
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid |
分子式 |
C10H6BrClN2O2 |
分子量 |
301.5 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



